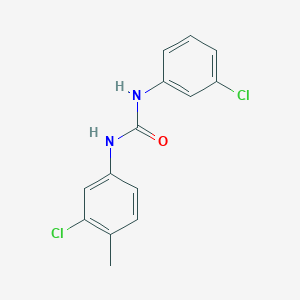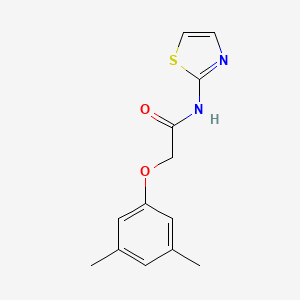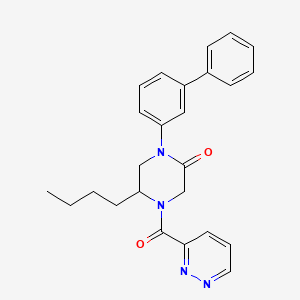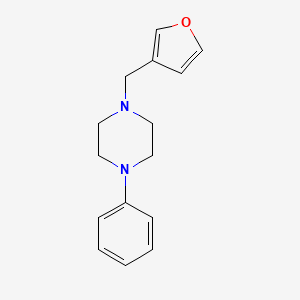![molecular formula C20H27N3OS B5588168 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)
1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is associated with a family of chemicals featuring a complex structure incorporating elements of thiazole, pyrrolidine, and piperidine. These components suggest a molecule that could have various applications in chemical research and potentially pharmacological activities, although we'll exclude drug use and dosage information as requested.
Synthesis Analysis
The synthesis processes for related compounds typically involve cyclization reactions, condensation, and modifications of pyrrolidine and thiazole derivatives. These procedures often yield significant compounds in moderate to high yields, indicating the efficiency and adaptability of these synthetic routes in producing complex structures (Yahya Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often reveals intricate arrangements of atoms, including specific bond angles and distances that define their three-dimensional conformation. Crystallographic analysis provides insights into their geometric arrangements, contributing to understanding their reactivity and interaction with biological targets (Z. Karczmarzyk et al., 2004).
Chemical Reactions and Properties
Thiazole and pyrrolidine derivatives typically engage in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on their functional groups and surrounding chemical environment. Their chemical properties are significantly influenced by the presence of nitrogen, sulfur, and other heteroatoms, which can affect their acidity, basicity, and reactivity (R. Q. Lamphon et al., 2004).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of compounds like 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol depend on molecular structure and intermolecular forces. Compounds with similar structures exhibit diverse physical behaviors that can be correlated with their structural features (H. Ghabbour et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, can be inferred from the functional groups present in the molecule and their respective electronic configurations. The thiazole and pyrrolidine components suggest a compound with potential reactivity towards nucleophilic agents and susceptibility to hydrolysis under certain conditions (Sergio L. Laurella et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have led to the synthesis of a range of thiazole and pyrrolidine derivatives, showcasing the versatility of these chemical frameworks in creating potentially bioactive compounds. For instance, studies have detailed the synthesis of thiazole-aminopiperidine hybrid analogues with potential GyrB inhibitory activity against Mycobacterium tuberculosis, pointing to their role in addressing tuberculosis (V. U. Jeankumar et al., 2013). Similarly, the creation of novel thiazolidinone derivatives has been reported, underscoring the synthetic versatility and potential antimicrobial applications of these compounds (Divyesh Patel et al., 2012).
Biological Activity
The synthesized thiazole and pyrrolidine derivatives have been evaluated for a range of biological activities. Notably, compounds exhibiting promising antimicrobial properties against a spectrum of bacterial and fungal pathogens have been identified, highlighting their potential in developing new antimicrobial agents. For instance, the aforementioned study by V. U. Jeankumar and colleagues identified compounds with significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, providing a foundation for further exploration in antituberculosis drug development.
Moreover, the antimicrobial activity of thiazolidinone derivatives has been extensively investigated, revealing compounds with potent action against various bacteria and fungi. These studies not only contribute to our understanding of the structure-activity relationships of these compounds but also highlight their potential as templates for the development of new antimicrobial therapies (Divyesh Patel et al., 2012; Divyesh Patel et al., 2012).
Propriétés
IUPAC Name |
1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c24-20(15-22-10-5-2-6-11-22)9-12-23(16-20)13-19-21-18(14-25-19)17-7-3-1-4-8-17/h1,3-4,7-8,14,24H,2,5-6,9-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOUMHQLBTCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCN(C2)CC3=NC(=CS3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)
![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)

![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)
![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)
![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)